This compound can be sourced from various chemical suppliers and is often utilized as a building block in organic synthesis. It falls under the category of amino acids and benzoic acid derivatives, making it significant in the development of biologically active molecules.
The synthesis of 5-amino-2,4-dimethoxybenzoic acid can be approached through various methods, typically involving the selective introduction of functional groups onto the benzoic acid structure. One common synthetic route involves:
For large-scale production, automated peptide synthesizers and high-performance liquid chromatography (HPLC) techniques are employed to ensure high purity and yield of the final product.
The molecular structure of 5-amino-2,4-dimethoxybenzoic acid features:
COC1=C(C(=O)O)C=C(C(=C1)OC)N
provides a string representation of the molecular structure.5-Amino-2,4-dimethoxybenzoic acid participates in several types of chemical reactions:
The mechanism by which 5-amino-2,4-dimethoxybenzoic acid acts primarily revolves around its role as a building block in peptide synthesis.
5-Amino-2,4-dimethoxybenzoic acid has diverse applications across various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2